[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
Overview
Description
ZINC4085554 is a blocker of AKT1-FAK interaction which reduces the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Cyclic Dipeptidyl Ureas : A study details the synthesis of a new class of cyclic dipeptidyl ureas involving cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones. This work highlights methods for creating compounds with potential biological activity, including steps like Ugi reactions and treatment with diazomethane to obtain derivatives with specific functional groups (Sañudo et al., 2006).
Chemical Properties and Applications
- Zinc Complexes with Antibacterial Activity : Research on zinc complexes of Schiff bases derived from benzothiazoles, including those with methoxy groups, reveals their potential antibacterial properties. Such studies suggest the utility of these complexes in developing new antimicrobial agents, highlighting the importance of metal ion coordination in enhancing biological activity (Chohan et al., 2003).
Environmental and Health Implications
- Adsorption and Removal of Environmental Contaminants : A study on the adsorption and removal of phthalic acid and diethyl phthalate using zeolitic imidazolate frameworks (ZIFs) points to the potential environmental applications of similar compounds. This research emphasizes the importance of specific interactions, such as electrostatic interactions, in the efficient removal of contaminants from water solutions (Khan et al., 2015).
Mechanism of Action
Target of Action
The primary targets of ZINC4085554 are Focal Adhesion Kinase (FAK) and Akt1 . These proteins play a crucial role in cancer cell adhesion, a process that is an important early step in the formation of metastasis at secondary sites .
Mode of Action
ZINC4085554 interferes with the interaction between FAK and Akt1 . Specifically, it prevents pressure-stimulated FAK-Tyr-397 phosphorylation, indicating that ZINC4085554 acts downstream of Akt1 .
Biochemical Pathways
ZINC4085554 affects the pathways related to cancer cell adhesion. It impairs pressure-stimulated FAK-Akt1 interaction and its downstream consequences .
Pharmacokinetics
Its effectiveness at concentrations of 25 and 50 µm suggests that it has a degree of bioavailability sufficient to exert its effects .
Result of Action
ZINC4085554 reduces cancer cell adhesion by impairing pressure-stimulated FAK-Akt1 interaction . At concentrations of 25 and 50 µM, it inhibited the pressure-stimulated adhesion of SW620 colon cancer cells to collagen I .
Action Environment
ZINC4085554’s action is influenced by environmental factors such as pressure. It was found to inhibit FAK-Akt1 interaction in response to increased extracellular pressure . Moreover, it prevented pressure-activation of adhesion to surgical wounds in vivo .
Biochemical Analysis
Biochemical Properties
ZINC4085554 plays a significant role in biochemical reactions by interacting with key enzymes and proteins involved in cell adhesion and signaling pathways. One of the primary interactions of ZINC4085554 is with focal adhesion kinase (FAK) and Akt1. The compound inhibits the pressure-stimulated adhesion of cancer cells to collagen I by preventing the phosphorylation of FAK at Tyr-397 . This inhibition disrupts the FAK-Akt1 interaction, which is essential for cancer cell adhesion and metastasis. Additionally, ZINC4085554 does not affect the phosphorylation of Akt1 at Ser-473, indicating that its action is specific to the FAK-Akt1 interaction .
Cellular Effects
ZINC4085554 has profound effects on various types of cells and cellular processes. In cancer cells, particularly human SW620 colon cancer cells, ZINC4085554 inhibits pressure-stimulated adhesion to collagen I, thereby reducing the cells’ ability to adhere and metastasize . This compound also influences cell signaling pathways by disrupting the FAK-Akt1 interaction, which is crucial for cell adhesion and migration. Furthermore, ZINC4085554’s impact on gene expression and cellular metabolism is evident from its ability to prevent the activation of intracellular signaling pathways that promote cancer cell adhesion .
Molecular Mechanism
The molecular mechanism of ZINC4085554 involves its binding interactions with biomolecules and its ability to inhibit specific enzyme activities. ZINC4085554 mimics part of the structure of FAK, allowing it to bind to FAK and prevent its phosphorylation at Tyr-397 . This inhibition disrupts the FAK-Akt1 interaction, which is essential for pressure-stimulated cancer cell adhesion. By targeting this specific interaction, ZINC4085554 effectively reduces cancer cell adhesion and metastasis without affecting conventional outside-in FAK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ZINC4085554 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that ZINC4085554 remains effective at inhibiting cancer cell adhesion over extended periods, with its inhibitory effects being consistent at concentrations of 25 and 50 µM . Additionally, ZINC4085554’s ability to prevent pressure-activation of adhesion to surgical wounds in vivo further demonstrates its long-term efficacy .
Dosage Effects in Animal Models
The effects of ZINC4085554 vary with different dosages in animal models. At lower concentrations (25 µM), ZINC4085554 effectively inhibits cancer cell adhesion without causing significant toxicity . At higher concentrations (50 µM), the compound’s inhibitory effects are more pronounced, and it continues to prevent pressure-stimulated adhesion of cancer cells . Studies have not reported any toxic or adverse effects at these concentrations, suggesting that ZINC4085554 may be a safer alternative to global FAK inhibitors .
Metabolic Pathways
ZINC4085554 is involved in metabolic pathways that regulate cell adhesion and signaling. The compound interacts with enzymes such as FAK and Akt1, which are crucial for the phosphorylation events that promote cancer cell adhesion . By inhibiting these enzymes, ZINC4085554 disrupts the metabolic flux associated with cell adhesion and metastasis. This disruption leads to a decrease in cancer cell adhesion and an overall reduction in metastatic potential .
Transport and Distribution
Within cells and tissues, ZINC4085554 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit FAK-Akt1 interaction suggests that it may be localized to areas where these proteins are active, such as focal adhesions and cell membranes . The distribution of ZINC4085554 within cells is likely influenced by its binding to FAK and its subsequent inhibition of phosphorylation events .
Subcellular Localization
The subcellular localization of ZINC4085554 is closely tied to its activity and function. The compound is likely localized to focal adhesions and cell membranes, where it can effectively inhibit the FAK-Akt1 interaction . This localization is crucial for its ability to prevent cancer cell adhesion and metastasis. Additionally, any post-translational modifications or targeting signals that direct ZINC4085554 to specific compartments or organelles would further enhance its efficacy .
Properties
IUPAC Name |
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7/c1-29-15-9-6-13(7-10-15)20(24)30-21-18-5-3-2-4-16(18)17-11-8-14(22(25)26)12-19(17)23(27)28/h6-12,16H,2-5H2,1H3/b21-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBGPKUWBUDMMJ-UZYVYHOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C\2/CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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